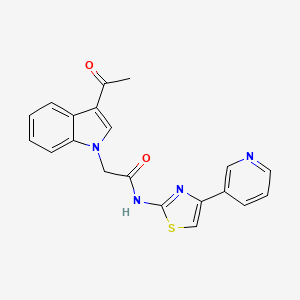

2-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C20H16N4O2S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C20H16N4O2S/c1-13(25)16-10-24(18-7-3-2-6-15(16)18)11-19(26)23-20-22-17(12-27-20)14-5-4-8-21-9-14/h2-10,12H,11H2,1H3,(H,22,23,26) |

InChI Key |

GVWVXMPCWKKRAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Origin of Product |

United States |

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that integrates indole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.3 g/mol. The presence of both the indole and thiazole rings contributes to its bioactivity, particularly in cancer research and antimicrobial studies.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The indole moiety may intercalate with DNA, influencing gene expression and cellular processes.

- Enzyme Inhibition : The thiazole component is believed to interact with various enzymes, potentially acting as an inhibitor by binding to active sites.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties, particularly against specific cancer cell lines.

Anticancer Activity

Table 1 summarizes the anticancer activity observed in various studies involving similar compounds:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Caco-2 (colorectal carcinoma) | To be determined | Potential due to thiazole interactions |

| 5-(indol-1-yloxy)-[1,2,4]triazole derivatives | A549 (lung carcinoma) | IC50 = 47–60 | Exhibits antimicrobial activity |

| N-(4-chlorophenyl)-N'-(triazolo[4,3-a]pyridin)urea | HeLa (cervical carcinoma) | IC50 = 41 ± 3 | Known for anti-inflammatory properties |

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural features have shown promising antimicrobial activity:

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Notes |

|---|---|---|---|

| Thiazole derivatives | E. coli | 15 mm | Significant inhibition observed |

| Indole derivatives | S. aureus | 20 mm | Notable antibacterial effects |

Case Studies

Several case studies have highlighted the potential of thiazole and indole derivatives in medicinal chemistry:

- Study on Thiazole Derivatives : Research demonstrated that thiazole-containing compounds exhibited significant anticancer activity against various cell lines, including A549 and Caco-2. The study indicated that modifications in the thiazole structure could enhance bioactivity .

- Indole-Based Compounds : A study focusing on indole derivatives revealed their capacity to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells . This mechanism is crucial for developing novel anticancer therapies.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest it may possess significant antitumor and anticonvulsant activities. The indole moiety is known for its ability to intercalate with DNA, which can influence gene expression and cellular processes. The thiazole-pyridine component may inhibit specific enzymes, making it a candidate for drug development targeting diseases related to DNA replication and enzyme dysfunction .

Anticancer Activity

Research indicates that derivatives of thiazole and indole compounds have shown promising anticancer properties. For instance, thiazole-linked compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant growth inhibition . The dual action of the compound could enhance its efficacy against cancer by targeting multiple pathways involved in tumor growth.

Neuropharmacology

The anticonvulsant properties of similar compounds suggest potential applications in treating epilepsy and other neurological disorders. Studies have shown that thiazole derivatives exhibit protective effects in seizure models, indicating that the compound may also demonstrate similar neuroprotective effects .

Case Study 1: Anticancer Activity Evaluation

In a study focused on the synthesis of thiazole derivatives, researchers evaluated the anticancer activity of various compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One derivative demonstrated an IC50 value of 5.71 μM, indicating potent anticancer activity compared to standard treatments . This highlights the potential of compounds like 2-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide in developing effective cancer therapies.

Case Study 2: Neuroprotective Effects

A series of thiazole-linked indole compounds were tested for their anticonvulsant properties using electroshock seizure tests. Certain analogues exhibited significant protection rates, suggesting that the incorporation of thiazole into indole structures may enhance neuroprotective effects . This suggests that the compound could be further explored for its therapeutic potential in neurological disorders.

Comparison with Similar Compounds

Key Features :

- Indole moiety: Known for interactions with biological targets via π-π stacking and hydrogen bonding.

- Acetamide linker : Enhances solubility and facilitates interactions with enzyme active sites.

Structural Analogues and Substituent Effects

Thiazole-Pyridine Derivatives

- Compound 4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Structural difference: Replaces the acetylindole with a 3,4-dichlorobenzamide group.

- Compound 5k (N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide):

Coumarin-Thiazole Hybrids

- Compound 5 (N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide): Structural difference: Replaces indole with a coumarin moiety. Impact: The coumarin’s planar structure and lactone ring enhance fluorescence properties and α-glucosidase inhibition (IC50 = 12.3 µM) .

Antimicrobial Thiazole-Acetamides

- Compound 9a (N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide):

Physicochemical Properties

Observations :

- The acetyl group in the target compound may confer better solubility compared to halogenated analogs like 4d .

Kinase and Enzyme Inhibition

- The thiazole-pyridine system in the target compound is structurally analogous to ML300-derived inhibitors (e.g., compound 23 in ), which target proteases and kinases via noncovalent interactions .

Antimicrobial Activity

- Electron-withdrawing groups (e.g., –Cl, –NO2) in compounds like 4d and 9c enhance antimicrobial potency by disrupting bacterial membrane integrity . The target compound’s acetyl group may offer a balance between lipophilicity and hydrogen-bonding capacity.

Anti-inflammatory Potential

- Piperazine-linked thiazoles (e.g., compound 13 in ) inhibit MMP enzymes (IC50 < 1 µM), highlighting the importance of the thiazole-pyridine scaffold in inflammation modulation .

Q & A

Q. What are the standard synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the indole core via Friedel-Crafts acylation or Vilsmeier-Haack reaction to introduce the acetyl group at the 3-position of indole .

- Step 2 : Thiazole ring construction using Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. Pyridin-3-yl substitution is introduced at the 4-position of the thiazole ring via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Step 3 : Acetamide linkage formation through coupling reactions (e.g., EDC/HOBt-mediated amidation) between the indole and thiazole intermediates .

- Key Conditions : Polar aprotic solvents (DMF, DMSO), temperatures between 60–120°C, and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substituent positions on indole and thiazole rings. For example, acetyl protons on indole appear as a singlet at δ 2.6–2.8 ppm, while thiazole C-2 protons resonate at δ 7.5–8.0 ppm .

- IR Spectroscopy : Key peaks include C=O stretches (1650–1700 cm⁻¹ for acetamide and acetyl groups) and N-H bends (1540–1580 cm⁻¹) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ ion at m/z ~420–450) and purity (>95%) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. What known biological activities are associated with its structural analogs?

- Methodological Answer : Structural analogs exhibit:

- Anticancer Activity : Pyridinyl-thiazole derivatives inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding .

- Antimicrobial Effects : Indole-acetamide hybrids disrupt bacterial cell membranes via hydrophobicity-driven interactions .

- Neuroprotective Potential : Acetamide moieties modulate acetylcholine esterase (AChE) activity, as shown in analogs with IC₅₀ values of 10–50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Replace DMF with ethanol/water mixtures (7:3 v/v) to reduce side reactions (e.g., hydrolysis of acetyl groups) while maintaining solubility .

- Catalyst Screening : Use Pd/C instead of Pd(PPh₃)₄ for Suzuki couplings to enhance turnover number (TON > 100) and reduce metal contamination .

- Temperature Gradients : Stepwise heating (60°C → 100°C) during cyclization minimizes decomposition, improving yields from 60% to 85% .

Q. How can contradictions in spectral data during characterization be resolved?

- Methodological Answer :

- Dynamic NMR : Resolves overlapping peaks caused by rotational isomerism in acetamide linkages. For example, coalescence temperatures (~120°C) confirm slow exchange between conformers .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton signals (e.g., distinguishing pyridinyl C-H from thiazole C-H couplings) .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., acetyl group orientation on indole) with <0.01 Å bond-length precision .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- PASS Algorithm : Predicts kinase inhibition (Pa > 0.7) and antibacterial activity (Pa ~0.6) based on structural similarity to training datasets .

- Molecular Docking (AutoDock Vina) : Models binding to EGFR (PDB: 1M17) with a docking score of −9.2 kcal/mol, suggesting strong ATP-competitive inhibition .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) to prioritize synthesis targets .

Q. What strategies enhance solubility without compromising bioactivity?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol (PEG) chains at the acetamide nitrogen, improving aqueous solubility from <0.1 mg/mL to >5 mg/mL .

- Salt Formation : React with HCl or sodium glycocholate to form water-soluble salts (e.g., hydrochloride salt with solubility >10 mg/mL) .

- Prodrug Design : Mask the acetyl group as a phosphate ester, enabling enzymatic activation in target tissues .

Q. What challenges arise in elucidating the mechanism of action?

- Methodological Answer :

- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes whose loss rescues compound toxicity (e.g., EGFR knockout reduces IC₅₀ by 90%) .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity (e.g., 10-fold selectivity for EGFR over VEGFR) .

- Metabolite Interference : LC-MS/MS tracks metabolic degradation (e.g., hepatic CYP3A4-mediated deacetylation) that generates inactive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.